N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide is a synthetic compound with potential therapeutic applications. It has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide involves the modulation of the endocannabinoid system. It acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. It also has a low affinity for the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells such as microglia and astrocytes, and reduce oxidative stress and neuroinflammation. It has also been shown to have analgesic effects and to reduce neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide is its selectivity for the CB2 receptor, which allows for targeted modulation of the endocannabinoid system without the psychoactive effects associated with CB1 receptor activation. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide. One area of interest is its potential use in the treatment of multiple sclerosis, as it has been shown to reduce inflammation and neurodegeneration in animal models of the disease. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models. Additionally, further research is needed to optimize its pharmacokinetic properties and to explore its potential use in combination with other therapeutic agents.
Synthesemethoden
The synthesis method of N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with (1R,2S)-2-hydroxycyclohexylmethylamine in the presence of a coupling agent such as DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting compound is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of neuropathic pain, multiple sclerosis, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-19-12-6-10(15-8-16-12)13(18)14-7-9-4-2-3-5-11(9)17/h6,8-9,11,17H,2-5,7H2,1H3,(H,14,18)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHIYSIDRTHJK-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)C(=O)NC[C@H]2CCCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.